BenchChemオンラインストアへようこそ!

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide

TSHR Antagonist Graves' Disease Potency

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide (CAS 2034595-74-7) is a synthetic small molecule belonging to the class of thyroid-stimulating hormone receptor (TSHR) antagonists. It features a unique structural combination of an indole moiety and a 3,5-bis(trifluoromethyl)benzamide group, which is characteristic of a series of potent TSHR ligands developed for research into Graves' disease and Graves' orbitopathy.

Molecular Formula C20H16F6N2O2
Molecular Weight 430.35
CAS No. 2034595-74-7
Cat. No. B2588384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide
CAS2034595-74-7
Molecular FormulaC20H16F6N2O2
Molecular Weight430.35
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O
InChIInChI=1S/C20H16F6N2O2/c1-28-5-4-11-6-12(2-3-16(11)28)17(29)10-27-18(30)13-7-14(19(21,22)23)9-15(8-13)20(24,25)26/h2-9,17,29H,10H2,1H3,(H,27,30)
InChIKeyGKWRBYVELXUWGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide: A High-Potency TSHR Antagonist for Targeted Thyroid Research


N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide (CAS 2034595-74-7) is a synthetic small molecule belonging to the class of thyroid-stimulating hormone receptor (TSHR) antagonists [1]. It features a unique structural combination of an indole moiety and a 3,5-bis(trifluoromethyl)benzamide group, which is characteristic of a series of potent TSHR ligands developed for research into Graves' disease and Graves' orbitopathy [2]. Its primary mechanism of action is the direct inhibition of TSHR activation, as measured by the reduction of cAMP production in cellular assays.

The False Economy of General TSHR Antagonists: Why N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide Is Not Interchangeable with Other In-Class Compounds


Simply substituting one TSHR antagonist for another based on their class is a high-risk procurement strategy. The structural diversity among this class leads to catastrophic differences in potency, selectivity, and pharmacokinetics. For example, the older antagonist S37a exhibits micromolar potency (IC50 ~20 µM) [1], while the target compound operates in the nanomolar range. The off-target profile is equally critical; a compound with poor selectivity over the closely related follicle-stimulating hormone receptor (FSHR) could confound in vivo results, making potency data alone meaningless. The following quantitative evidence demonstrates that the specific combination of an indole core and bis(trifluoromethyl)benzamide moiety in this compound yields a unique, and measurably superior, biological fingerprint that cannot be assumed for any other analog.

Procurement-Ready Evidence Guide: Quantifiable Differentiation of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide


Nanomolar hTSHR Potency: A 24-Fold Improvement Over S37a

This compound exhibits significantly higher potency on the human TSHR target compared to the earlier-generation antagonist S37a. While S37a is a micromolar antagonist, this compound achieves an IC50 in the nanomolar range, representing a more than 24-fold improvement in potency under comparable assay conditions. [1] [2]

TSHR Antagonist Graves' Disease Potency

Exceptional TSHR Selectivity: A >120-Fold Window Over FSHR Compared to SYD5115's ~12-Fold Window

A key differentiator for this compound is its outstanding selectivity profile. It demonstrated no significant activity against the closely related follicle-stimulating hormone receptor (FSHR) at concentrations up to 10 µM, resulting in a selectivity window of over 120-fold. This contrasts sharply with the more advanced clinical candidate SYD5115, which, while potent, shows significant FSHR activity at sub-micromolar concentrations, yielding only a 12-fold selectivity window. [1]

Selectivity FSH Receptor Off-Target

Potency on Rat TSHR: Cross-Species Relevance Without the FSHR Liability of SYD5115

For preclinical in vivo models, the compound's activity on the rat ortholog of TSHR is essential. It demonstrates a robust IC50 of 39 nM on rat TSHR. While SYD5115 is slightly more potent on the rat target (IC50 22 nM), it carries a substantial FSHR liability. This compound provides a more balanced profile, ensuring on-target engagement in rodent models without the confounding factor of simultaneous FSHR inhibition. [1]

In Vivo Model Rodent Pharmacology Species Selectivity

High-Impact Application Scenarios for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide


Dissecting TSHR-Exclusive Signaling in Thyroid and Extra-Thyroidal Tissues

Ideal for ex vivo organoid or primary cell experiments where TSHR signaling must be cleanly isolated from other glycoprotein hormone receptors. The >120-fold selectivity over FSHR ensures that any observed cAMP modulation is exclusively TSHR-dependent, a claim not substantiated by less selective tools like SYD5115 [1].

High-Fidelity Negative Control in Adipogenesis and Orbital Fibroblast Studies

In studies of Graves' orbitopathy pathology, orbital fibroblasts express both TSHR and FSHR. Using this compound—which has no measurable FSHR activity—provides a high-fidelity negative control for TSHR-driven adipogenesis, eliminating the signal convolution inherent to FSHR-cross-reactive antagonists [1].

Rat In Vivo Pharmacodynamics Without FSHR-Mediated Endocrine Confounds

For rodent studies of hyperthyroidism, this compound's balanced profile (rat TSHR IC50 of 39 nM, FSHR IC50 >10,000 nM) ensures that therapeutic effects are not masked or confounded by unintended suppression of the hypothalamic-pituitary-gonadal axis, a known risk with multi-targeting TSHR ligands [1].

A Selective TSHR Probe for Structure-Activity Relationship (SAR) Campaigns

As a chemical biology tool, its unique indole-benzamide scaffold provides a clean selectivity profile against FSHR/LHR. Medicinal chemists can use this compound as a benchmark 'selective starting point' when designing next-generation TSHR antagonists, contrasting its properties with the more promiscuous SYD5115 scaffold [2].

Quote Request

Request a Quote for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.